molecular formula C12H11IN2O3 B1531279 4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid CAS No. 1183048-13-6

4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid

Cat. No. B1531279
M. Wt: 358.13 g/mol
InChI Key: NQIJYLVZUJNRCI-UHFFFAOYSA-N
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Description

“4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid” is a chemical compound with the CAS Number: 1183048-13-6 . It has a molecular weight of 358.14 and its IUPAC name is the same as the given name . The compound is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H11IN2O3/c13-9-5-2-1-4-8(9)12-15-14-10(18-12)6-3-7-11(16)17/h1-2,4-5H,3,6-7H2,(H,16,17) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 358.14 . It is in the form of an oil and is typically stored at room temperature .

Scientific Research Applications

Synthesis and Enzyme Inhibition

A study on novel indole-based hybrid oxadiazole scaffolds synthesized from 4-(1H-indol-3-yl)butanoic acid revealed their potent inhibitory potential against the urease enzyme. These molecules displayed competitive inhibition, with one compound exhibiting a Ki value of 0.003 μM. The hemolytic study indicated mild cytotoxicity towards cell membranes, suggesting these molecules could be valuable in therapeutic agent design programs (Nazir et al., 2018).

Anti-inflammatory and Analgesic Agents

Research on fenbufen-derived oxadiazoles from 4-oxo-4-(biphenyl-4-yl)butanoic acid demonstrated significant anti-inflammatory and analgesic activities. These compounds, characterized by low ulcerogenic action and reduced malondialdehyde content, indicate potential as safer anti-inflammatory agents. COX-1 and COX-2 inhibition studies identified compounds with selectivity towards COX-2, highlighting their therapeutic relevance (Husain et al., 2009).

Antitumor Activity

Novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized and tested for antitumor activity. One compound, in particular, demonstrated potent efficacy with a mean IC50 value of approximately 9.4 µM against a panel of 11 cell lines in vitro, offering a promising avenue for cancer treatment research (Maftei et al., 2013).

Solar Cell Applications

A study on molecular engineering of organic sensitizers for solar cell applications introduced novel sensitizers with unprecedented incident photon to current conversion efficiency. These findings underscore the potential of oxadiazole derivatives in enhancing solar energy conversion, marking a significant step forward in photovoltaic technology (Kim et al., 2006).

Antidiabetic Agents

Research into new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides explored their antidiabetic potential via α-glucosidase enzyme inhibition. Several compounds demonstrated significant activity, offering a promising foundation for developing novel antidiabetic medications (Nazir et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[5-(2-iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O3/c13-9-5-2-1-4-8(9)12-15-14-10(18-12)6-3-7-11(16)17/h1-2,4-5H,3,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIJYLVZUJNRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)CCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid
Reactant of Route 2
4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid
Reactant of Route 3
4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid
Reactant of Route 4
4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid
Reactant of Route 5
4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid
Reactant of Route 6
4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid

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